REACTION_SMILES
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[CH3:27][OH:28].[NH2:1][c:2]1[c:3](-[c:8]2[nH:9][c:10]3[cH:11][cH:12][cH:13][cH:14][c:15]3[cH:16]2)[cH:4][cH:5][cH:6][cH:7]1.[OH:17][C:18](=[O:19])[CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[NH:1]([c:2]1[c:3](-[c:8]2[nH:9][c:10]3[cH:11][cH:12][cH:13][cH:14][c:15]3[cH:16]2)[cH:4][cH:5][cH:6][cH:7]1)[C:18](=[O:17])[CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1-c1cc2ccccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(Cc1ccccc1)Nc1ccccc1-c1cc2ccccc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |